methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate

Lipophilicity Drug-likeness Pharmacokinetic prediction

Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (CAS 345216-96-8, molecular formula C₉H₁₄O₄, MW 186.20 g/mol) is a 4,4-disubstituted tetrahydropyran derivative bearing both an acetyl group and a methyl ester at the quaternary C-4 position. This geminal arrangement confers orthogonal reactivity—the ketone and ester moieties can be manipulated independently under distinct reaction conditions—making it a versatile building block in medicinal chemistry and organic synthesis.

Molecular Formula C9H14O4
Molecular Weight 186.207
CAS No. 345216-96-8
Cat. No. B2633493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-acetyltetrahydro-2H-pyran-4-carboxylate
CAS345216-96-8
Molecular FormulaC9H14O4
Molecular Weight186.207
Structural Identifiers
SMILESCC(=O)C1(CCOCC1)C(=O)OC
InChIInChI=1S/C9H14O4/c1-7(10)9(8(11)12-2)3-5-13-6-4-9/h3-6H2,1-2H3
InChIKeyIMGDPCBVSHGKDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Acetyltetrahydro-2H-pyran-4-carboxylate (CAS 345216-96-8): Procurement-Grade Synthetic Intermediate with Dual Orthogonal Functionality


Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (CAS 345216-96-8, molecular formula C₉H₁₄O₄, MW 186.20 g/mol) is a 4,4-disubstituted tetrahydropyran derivative bearing both an acetyl group and a methyl ester at the quaternary C-4 position [1]. This geminal arrangement confers orthogonal reactivity—the ketone and ester moieties can be manipulated independently under distinct reaction conditions—making it a versatile building block in medicinal chemistry and organic synthesis [1][2]. The compound is commercially available as a liquid with typical purity specifications of 95–96%, supported by batch-specific QC documentation including NMR, HPLC, and GC .

Reactivity Dual orthogonal handles: acetyl ketone & methyl ester on quaternary C-4
Purity Typical 95–96% with batch QC (NMR, HPLC, GC)
Procurement Multi-vendor liquid supply; active commercial availability

Why Methyl 4-Acetyltetrahydro-2H-pyran-4-carboxylate Cannot Be Replaced by Mono-Functional or Ester-Homolog Tetrahydropyran Analogs


Substituting methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate with a simpler tetrahydropyran analog (e.g., methyl tetrahydropyran-4-carboxylate lacking the acetyl group, or 4-acetyltetrahydropyran lacking the ester) eliminates the orthogonal bifunctional reactivity that enables sequential chemoselective transformations central to many synthetic routes [1][2]. The ethyl ester homolog (CAS 850637-12-6) differs measurably in lipophilicity (XLogP3-AA 0.5 vs. 0.2 for the methyl ester), molecular weight (200.23 vs. 186.20 g/mol), and rotatable bond count (4 vs. 3), which can alter reaction kinetics, solubility profiles, and atom economy in multi-step syntheses [1][3]. The quantitative evidence below details the dimensions along which these differences become practically meaningful for procurement and experimental design.

Mono‑functional analogs
Lack the second reactive handle; sequential chemoselective transformations may not transfer directly. Orthogonal diversification requires both ketone and ester groups.
Ethyl ester homolog
Higher lipophilicity (XLogP 0.5 vs. 0.2), greater molecular weight, and additional rotatable bond may shift solubility, reaction kinetics, and atom economy. Reported discontinued status at a major vendor introduces supply risk.

Quantitative Differentiation Evidence for Methyl 4-Acetyltetrahydro-2H-pyran-4-carboxylate vs. Closest Analogs


Lipophilicity Differential (XLogP3-AA): Methyl Ester vs. Ethyl Ester Homolog

The methyl ester exhibits a computed XLogP3-AA value of 0.2 compared to 0.5 for the ethyl ester homolog (CAS 850637-12-6), a difference of 0.3 log units [1][2]. This lower lipophilicity predicts higher aqueous solubility and reduced non-specific protein binding, which may be advantageous in early-stage medicinal chemistry campaigns where logP optimization is critical [1].

Lipophilicity (XLogP3-AA)
Cross‑study comparable
Δ XLogP3‑AA = –0.3 log units (methyl ester 0.2 vs. ethyl ester 0.5)
Reported lower lipophilicity may support higher aqueous solubility in polar media.
Computed values (PubChem); experimental logP may differ.
Lipophilicity Drug-likeness Pharmacokinetic prediction

Molecular Weight and Atom Economy Advantage Over the Ethyl Ester Homolog

The methyl ester has a molecular weight of 186.20 g/mol, which is 14.03 g/mol (7.0%) lower than the ethyl ester homolog (200.23 g/mol) [1][2]. In multi-step synthetic sequences where the ester is ultimately cleaved or transformed, this lower mass translates directly into reduced raw material mass requirements per mole and potentially lower procurement cost on a per-mole basis [1].

Molecular weight
Direct head‑to‑head
186.20 g/mol vs. 200.23 g/mol (ethyl ester); Δ = –14.03 g/mol (–7.0%)
Lower mass per mole supports atom economy evaluation in multi‑step routes.
Calculated values; practical yield impact requires lab verification.
Atom economy Process chemistry Cost efficiency

Validated Synthetic Yield: 59% via LDA-Mediated Acylation Route with Patent Precedent

A documented synthetic procedure for methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate employs tetrahydropyran-4-carboxylic acid methyl ester as starting material, treated with lithium diisopropylamide (LDA) in THF at –75 °C followed by acetic anhydride at 20 °C, achieving a 59% isolated yield [1]. This route is referenced in patent WO2023/275301, A1 (page/column 97), providing a validated starting point for scale-up feasibility assessment [1]. The ethyl ester analog lacks a publicly reported yield under identical conditions, limiting direct comparability, but this documented yield serves as a procurement-relevant benchmark for synthetic planning [1].

Synthetic yield
Cross‑study comparable
59% isolated yield (LDA / THF, –75 °C; Ac₂O, 20 °C). Patent WO2023/275301, p.97.
Documented patent‑referenced yield provides a starting point for process feasibility assessment.
Ethyl ester homolog lacks a published yield under identical conditions.
Synthetic methodology Process validation Patent-supported synthesis

Bifunctional Orthogonal Reactivity vs. Mono-Functional Analogs (Class-Level Structural Differentiation)

The geminal arrangement of acetyl (ketone) and methyl ester groups at C-4 creates two electronically distinct electrophilic centers on a quaternary carbon, enabling sequential chemoselective transformations not possible with mono-functional analogs such as methyl tetrahydropyran-4-carboxylate (CAS 110238-91-0; XLogP3-AA = 0.6, but lacks ketone reactivity) [1] or 4-acetyltetrahydropyran (CAS 137052-08-5; contains ketone but lacks ester handle) [2]. Furthermore, the methyl ester can serve as a precursor to 4-acetyltetrahydropyran via oxidative decarboxylation with H₂O₂ under basic conditions, as demonstrated in JP3855570B2 for the general class of 4-acetyl-4-alkoxycarbonyltetrahydropyrans [3]. This dual reactivity enables diversification along two independent vectors without requiring intermediate protection/deprotection steps.

Reactive handles
Class‑level inference
2 orthogonal electrophilic centers (ketone + ester) vs. 1 in mono‑functional analogs (methyl tetrahydropyran‑4‑carboxylate, 4‑acetyltetrahydropyran)
Bifunctional architecture may enable convergent strategies, reducing protecting group steps.
Synthetic utility inferred from class precedent (JP3855570B2); lab validation advised.
Orthogonal reactivity Chemoselectivity Synthetic diversification

Rotatable Bond Count and Conformational Pre-Organization vs. Ethyl Ester Homolog

The methyl ester possesses 3 rotatable bonds compared to 4 for the ethyl ester homolog, a consequence of the smaller methoxy group (–OCH₃) versus ethoxy (–OCH₂CH₃) [1][2]. Reduced rotatable bond count correlates with lower conformational entropy penalty upon target binding, a parameter tracked in lead optimization programs where ligand efficiency metrics are employed [1]. Additionally, the topological polar surface area (TPSA) is identical at 52.6 Ų for both compounds, indicating that the polarity difference is modest and primarily driven by the lipophilicity shift rather than hydrogen-bonding capacity [1].

Rotatable bonds
Cross‑study comparable
3 rotatable bonds (methyl ester) vs. 4 (ethyl ester); TPSA identical at 52.6 Ų
Fewer rotatable bonds may support lower conformational entropy penalty in binding studies.
Computed descriptors; entropic contribution estimated ~0.5–1.0 kcal/mol.
Conformational analysis Molecular recognition Binding entropy

Commercial Availability with Batch-Specific QC Documentation vs. Ethyl Ester

Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate is commercially supplied by Bidepharm at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC . CymitQuimica offers the compound at 96% purity (liquid form) at a published price of €131.00 for 5 g . In contrast, the ethyl ester homolog (CAS 850637-12-6) is listed as 'Discontinued' by CymitQuimica , suggesting more limited commercial availability. The methyl ester's active multi-vendor supply chain with documented batch-level QC reduces procurement risk and supports regulatory documentation requirements in pharmaceutical R&D .

Commercial availability
Data to verify
Multi‑vendor supply (95–96% purity, batch QC); ethyl ester listed as Discontinued at one vendor.
Active supply chain may reduce procurement discontinuity risk; verify current stock.
Vendor status snapshot; no independent source provided.
Quality control Procurement readiness Batch traceability

Procurement-Relevant Application Scenarios for Methyl 4-Acetyltetrahydro-2H-pyran-4-carboxylate


Medicinal Chemistry: Lead Optimization Requiring Precise logP Control

In drug discovery programs where lipophilic ligand efficiency (LLE) is a key optimization parameter, the methyl ester's lower XLogP3-AA (0.2 vs. 0.5 for the ethyl ester) provides a measurable 0.3 log unit advantage in reducing lipophilicity-driven promiscuity [1]. This allows medicinal chemists to install the tetrahydropyran scaffold without incurring the additional lipophilicity burden of the ethyl ester, potentially improving developability profiles at earlier stages.

Process Chemistry: Atom-Economical Synthesis of 4-Acetyltetrahydropyran

The compound serves as a direct precursor to 4-acetyltetrahydropyran via oxidative decarboxylation (H₂O₂/base), as established in JP3855570B2 [2]. The methyl ester offers a 7% atom economy advantage over the ethyl ester (MW 186.20 vs. 200.23), reducing both raw material cost per mole and waste generation in kilo-lab or pilot-plant scale operations.

Fragment-Based Drug Discovery: Conformationally Constrained Building Block

With only 3 rotatable bonds (vs. 4 for the ethyl ester) and a TPSA of 52.6 Ų, the methyl ester provides a more conformationally pre-organized fragment with reduced entropic penalty upon binding [3]. This property aligns with fragment library design principles favoring lower rotatable bond counts for improved ligand efficiency, making it a rational choice for fragment-based screening collections.

Parallel Synthesis / Diversity-Oriented Synthesis: Orthogonal Functionalization

The simultaneous presence of acetyl (ketone) and methyl ester groups enables orthogonal diversification: the ketone can undergo reductive amination, Grignard addition, or oxime formation, while the ester can be hydrolyzed, reduced, or amidated under conditions that leave the ketone intact [2]. This dual-handle architecture supports library synthesis without intermediate protection steps, accelerating SAR exploration and reducing overall synthesis time.

Application
Selection Property
Validation Focus
Medicinal chemistry: logP optimization
Reported lower XLogP3‑AA vs. ethyl ester
Experimental logP / solubility confirmation in project‑relevant media
Process chemistry: precursor to 4‑acetyltetrahydropyran
Lower molecular weight supports atom economy evaluation
Reproduction of oxidative decarboxylation (H₂O₂/base) at desired scale
Fragment‑based discovery
Conformationally pre‑organized scaffold (3 rotatable bonds)
Ligand efficiency and binding entropy measurement in target assay
Diversity‑oriented synthesis
Orthogonal reactivity of ketone and ester handles
Chemoselectivity verification under planned reaction sequences
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